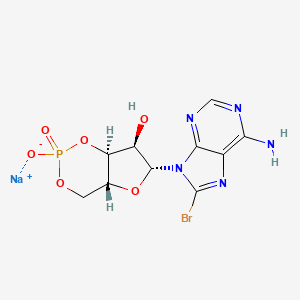

8-Bromo-cAMP sodium salt

Vue d'ensemble

Description

This compound is widely used in scientific research due to its ability to activate protein kinase A and its resistance to hydrolysis by phosphodiesterase enzymes . It is commonly utilized to study various cellular processes, including signal transduction pathways and cellular differentiation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-cAMP sodium salt typically involves the bromination of adenosine-3’,5’-cyclic monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenine ring. The process involves the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Bromo-cAMP sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common in typical laboratory settings.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 8-Bromo-cAMP with different functional groups attached to the adenine ring .

Applications De Recherche Scientifique

Applications in Cellular Differentiation

In Cancer Research:

8-Br-cAMP has been shown to induce apoptosis and differentiation in various cancer cell lines. For instance, it has demonstrated dual effects on the differentiation and apoptosis of human esophageal cancer cells (Eca-109), promoting cell death while also enhancing differentiation under specific conditions .

In Stem Cell Research:

The compound significantly enhances the induction of pluripotency in human fibroblast cells when used in combination with valproic acid (VPA). This synergistic effect improves reprogramming efficiency, making it a valuable tool in generating induced pluripotent stem cells (iPSCs) .

Role in Angiogenesis

8-Br-cAMP has been implicated in promoting angiogenesis through its ability to enhance vascular endothelial growth factor (VEGF) production. This property is particularly useful in studies focused on tissue engineering and regenerative medicine . In vitro experiments have shown that treatment with 8-Br-cAMP increases cell migration and tube formation in endothelial cells, indicating its potential role in vascular formation.

Neuropharmacological Applications

Research indicates that 8-Br-cAMP exhibits antidepressant-like activity in animal models, particularly through its effects on neurotransmitter systems. Studies have shown that it can modulate signaling pathways involved in mood regulation, providing insights into potential therapeutic applications for mood disorders .

| Application Area | Effect | Model | Reference |

|---|---|---|---|

| Antidepressant Activity | Increases resilience to stress | Forced swim test (rats) | Brański et al., 2008 |

Case Study 1: Enhancing Stem Cell Reprogramming

A study conducted by Wang et al. demonstrated that the combination of 8-Br-cAMP and VPA increased the efficiency of reprogramming human neonatal foreskin fibroblast cells by up to 6.5-fold. This was attributed to the transient down-regulation of p53 during early reprogramming stages, highlighting the compound's utility in regenerative medicine applications .

Case Study 2: Cancer Treatment Strategies

In another investigation, researchers treated human esophageal cancer cells with varying concentrations of 8-Br-cAMP, observing significant increases in apoptosis rates at higher doses. This finding supports the potential use of 8-Br-cAMP as a therapeutic agent in cancer treatment strategies focused on inducing cell death in malignant tissues .

Mécanisme D'action

8-Bromo-cAMP sodium salt exerts its effects by activating protein kinase A. This activation occurs due to the compound’s structural similarity to cyclic AMP, allowing it to bind to and activate the kinase. The activated protein kinase A then phosphorylates various target proteins, leading to changes in cellular processes such as gene expression, metabolism, and cell differentiation . The compound’s resistance to hydrolysis by phosphodiesterase enzymes ensures prolonged activation of protein kinase A, resulting in sustained cellular effects .

Comparaison Avec Des Composés Similaires

Cyclic AMP (cAMP): The natural analog of 8-Bromo-cAMP, which is less resistant to hydrolysis by phosphodiesterase enzymes.

Dibutyryl-cAMP: Another cyclic AMP analog that is more lipophilic and used in similar research applications.

8-Chloro-cAMP: A chlorinated analog of cyclic AMP with different biological properties.

Uniqueness of 8-Bromo-cAMP Sodium Salt: this compound is unique due to its enhanced resistance to hydrolysis by phosphodiesterase enzymes, leading to prolonged activation of protein kinase A. This property makes it particularly useful for studying long-term effects of cyclic AMP signaling in various cellular processes .

Activité Biologique

8-Bromo-cAMP sodium salt (8-Br-cAMP) is a synthetic analog of cyclic adenosine monophosphate (cAMP), notable for its enhanced stability and cell permeability. This compound has garnered significant attention in biological research due to its ability to activate protein kinase A (PKA) and influence various cellular processes, including differentiation, apoptosis, and pluripotency induction.

| Property | Details |

|---|---|

| Chemical Name | 8-Bromoadenosine-3',5'-cyclic monophosphate sodium salt |

| Molecular Formula | C10H10BrN5NaO6P |

| Molecular Weight | 430.09 g/mol |

| CAS Number | 76939-46-3 |

| Purity | >99% |

| Solubility | Soluble in water (100 mM) |

8-Br-cAMP functions primarily as a PKA activator, with a higher resistance to hydrolysis by phosphodiesterases compared to natural cAMP. This property allows it to exert prolonged effects within cells, making it a valuable tool in experimental biology. Its mechanism involves the activation of cAMP-dependent signaling pathways, which are crucial for various physiological processes.

Biological Effects

- Induction of Pluripotency

- Differentiation and Apoptosis

- Angiogenesis and Osteoblastic Differentiation

Case Study 1: Enhancing Pluripotency

In a study by Wang et al. (2011), the effects of 8-Br-cAMP on human fibroblast cells were evaluated. The results showed that treatment with 8-Br-cAMP combined with VPA significantly increased the efficiency of reprogramming these cells into induced pluripotent stem cells (iPSCs) .

Case Study 2: Cancer Cell Differentiation

A study conducted by Wang et al. (2005) explored the effects of 8-Br-cAMP on Eca-109 cells. The findings revealed that the compound not only induced apoptosis but also facilitated differentiation within the cancer cell line, suggesting a potential therapeutic avenue for esophageal cancer treatment .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Wang et al., 2011 | Pluripotency Induction | Enhanced reprogramming efficiency in fibroblasts |

| Wang et al., 2005 | Cancer Cell Apoptosis and Differentiation | Induced apoptosis and differentiation in Eca-109 cells |

| Lo et al., 2016 | Angiogenesis and Osteoblastic Differentiation | Induced VEGF production for angiogenesis |

Propriétés

IUPAC Name |

sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRMZQATXPQOTP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998219 | |

| Record name | Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76939-46-3 | |

| Record name | Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.